Triparanol

Description

Antilipemic agent with high ophthalmic toxicity. According to Merck Index, 11th ed, the compound was withdrawn from the market in 1962 because of its association with the formation of irreversible cataracts.

Properties

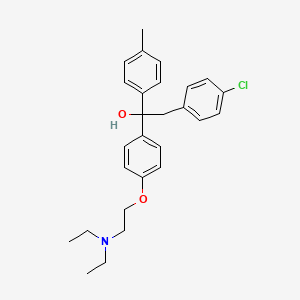

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHDSBBKRLVLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046507 | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-41-1 | |

| Record name | Triparanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triparanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPARANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triparanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPARANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63S8C3RXGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triparanol's Mechanism of Action on DHCR24: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triparanol, a historical cholesterol-lowering agent, exerts its primary pharmacological effect through the direct inhibition of 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the terminal step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol. Inhibition of DHCR24 by this compound leads to a systemic accumulation of desmosterol, the substrate for this enzyme. This accumulation has profound downstream consequences, most notably the activation of Liver X Receptors (LXRs) and the suppression of Sterol Regulatory Element-Binding Protein (SREBP) pathways. While effective in reducing cholesterol levels, this compound was withdrawn from the market due to severe adverse effects.[1][2][3] This technical guide provides a detailed examination of the molecular mechanism of this compound's action on DHCR24, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Inhibition of DHCR24

This compound functions as a potent, non-steroidal inhibitor of 24-dehydrocholesterol reductase (DHCR24).[4][5] DHCR24 is an integral membrane protein located in the endoplasmic reticulum and is responsible for the reduction of the C24-25 double bond in the side chain of desmosterol, the final step in the Bloch pathway of cholesterol biosynthesis.[4][6] By blocking this critical enzymatic step, this compound effectively halts the endogenous production of cholesterol, leading to a decrease in circulating cholesterol levels.[1][2][7]

The direct consequence of DHCR24 inhibition is the accumulation of its substrate, desmosterol, in various tissues and in the bloodstream.[1][4][7] This buildup of a cholesterol precursor, a condition known as desmosterolosis, is a hallmark of this compound's activity and is directly linked to both its therapeutic effects and its toxicity profile.[6]

Visualizing the Primary Mechanism

The following diagram illustrates the point of inhibition by this compound in the cholesterol biosynthesis pathway.

Quantitative Inhibition Data

Quantitative data on the inhibitory potency of this compound against DHCR24 is primarily derived from cellular assays. Direct kinetic studies with purified enzyme are limited in publicly available literature, likely due to the drug's early withdrawal from the market.

| Compound | Assay Type | System | Parameter | Value | Reference |

| This compound | Cellular Assay | - | IC50 | 14 µM | [4] |

| This compound | Cellular Assay | Cultured rat hepatoma cells (H4-II-C3) | Effective Concentration | 4.5 µM | [8] |

Table 1: Summary of Quantitative Data for this compound Inhibition of DHCR24. At 4.5 µM, this compound was observed to completely block cholesterol synthesis from [14C]acetate or [2-14C]mevalonate.[8]

Downstream Signaling Consequences of Desmosterol Accumulation

The accumulation of desmosterol resulting from DHCR24 inhibition is not a passive event. Desmosterol is a biologically active molecule that serves as an endogenous signaling lipid, primarily through its interaction with nuclear receptors and other regulatory proteins.

Activation of Liver X Receptors (LXRs)

Desmosterol is a potent endogenous agonist of Liver X Receptors (LXRα and LXRβ).[2][6] LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[7][9] Upon activation by desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[9]

This leads to the transcriptional activation of genes involved in:

-

Reverse Cholesterol Transport: Upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral cells, such as macrophages, to HDL for transport back to the liver.[1]

-

Fatty Acid Metabolism: In the liver, LXR activation can induce the expression of genes involved in de novo lipogenesis, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7]

Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)

In addition to activating LXRs, desmosterol also inhibits the processing and activation of SREBPs, particularly SREBP-2, which is the master transcriptional regulator of cholesterol biosynthesis and uptake.[2] Desmosterol is thought to mediate this effect by binding to the SREBP cleavage-activating protein (SCAP), which retains the SREBP-SCAP complex in the endoplasmic reticulum, preventing its transport to the Golgi for proteolytic activation.[1] This inhibitory action on SREBP provides a negative feedback mechanism to halt further cholesterol synthesis.

Integrated Signaling Pathway

The dual action of desmosterol as both an LXR agonist and an SREBP inhibitor creates a coordinated cellular response to the inhibition of DHCR24 by this compound.

References

- 1. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHCR24 reverses Alzheimer’s disease-related pathology and cognitive impairment via increasing hippocampal cholesterol levels in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

The Triparanol Saga: A Technical Review of MER/29's Rise and Fall

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the history, mechanism of action, and ultimate withdrawal of Triparanol, marketed under the brand name MER/29. Developed as a pioneering cholesterol-lowering agent, its trajectory from a promising therapeutic to a cautionary tale in pharmaceutical history offers critical insights for today's drug development professionals. This document details the biochemical pathways affected by this compound, summarizes key experimental findings, and presents a chronological account of the events leading to its removal from the market due to severe adverse effects, most notably cataracts. All quantitative data from cited studies are presented in structured tables, and key experimental protocols are detailed to provide a thorough understanding of the scientific investigations surrounding this compound.

Introduction

This compound (brand name MER/29) was the first synthetic drug designed to lower cholesterol levels.[1] Patented in 1959 and introduced to the U.S. market in 1960, it was initially hailed as a breakthrough in the management of hypercholesterolemia and the prevention of atherosclerosis.[1][2] However, within two years, reports of severe side effects led to its withdrawal in 1962, leaving a lasting impact on drug regulation and safety protocols.[1] This guide will delve into the technical aspects of this compound's history, from its mechanism of action to the scientific evidence that led to its downfall.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound's primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol (B1670304) to cholesterol.[1] By blocking this crucial step, this compound effectively reduces the endogenous synthesis of cholesterol. However, this inhibition leads to the accumulation of the precursor sterol, desmosterol, in various tissues throughout the body.[1]

The Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The synthesis of cholesterol is a complex, multi-step process involving numerous enzymes located in the cytoplasm and endoplasmic reticulum.[3][4][5][6] The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce cholesterol.[5][7] The later stages of this pathway can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway.[5] this compound specifically targets the final step of the Bloch pathway.

Quantitative Data from Preclinical and Clinical Studies

The evaluation of this compound involved numerous in vitro, animal, and human studies. While comprehensive data from the original studies is not always readily available in modern databases, a review of published literature from the era provides key quantitative insights.

In Vitro Studies on Cholesterol Synthesis Inhibition

Initial studies in rat liver homogenates demonstrated this compound's potent inhibitory effect on cholesterol synthesis.

| Study Parameter | Concentration | Observation | Reference |

| Cholesterol Synthesis Inhibition | Not Specified | Significant reduction in the conversion of mevalonate to cholesterol. | (Blohm & MacKenzie, 1959) |

| Desmosterol Accumulation | Not Specified | Accumulation of a sterol later identified as desmosterol. | (Avigan et al., 1960) |

Animal Studies: Efficacy and Toxicity

Animal studies were crucial in both demonstrating the cholesterol-lowering effects of this compound and, ultimately, revealing its toxicity.

| Animal Model | Dosage | Key Findings | Reference |

| Rat | 0.1% of diet | Lowered plasma cholesterol by 20-30%. | (Blohm et al., 1959) |

| Rat | 0.05% - 0.1% of diet | Development of cataracts, skin lesions, and hair loss. | (von Sallmann et al., 1963)[8][9] |

| Dog | 25-50 mg/kg/day | Significant incidence of cataracts and other toxicities. | (Kirby et al., 1962)[10][11] |

| Monkey | Not Specified | Showed evidence of desmosterol accumulation in tissues. | (D'Aguanno, 1962) |

Human Clinical Trials: Cholesterol Reduction and Adverse Effects

Clinical trials in humans confirmed the cholesterol-lowering effects but also began to reveal the serious adverse events that would lead to the drug's withdrawal.

| Study Population | Dosage | Cholesterol Reduction | Notable Adverse Effects | Reference |

| Hypercholesterolemic Patients | 250 mg/day | Average 20% reduction in serum cholesterol. | Skin changes (dryness, scaling), hair loss. | (Achor et al., 1961)[12] |

| Coronary Artery Disease Patients | 250 mg/day | Significant reduction in cholesterol levels. | Nausea, vomiting, dermatitis. | (Hollander et al., 1960)[13] |

| General Patient Population | 250 mg/day | Not Specified | Reports of decreased libido and impotence. | (Time Magazine, 1964) |

| Post-marketing Surveillance | 250 mg/day | Not Applicable | Increasing reports of cataracts.[10][11] | (Laughlin & Carey, 1962)[10] |

Experimental Protocols

A detailed understanding of the methodologies employed in the key studies of this compound is essential for a critical evaluation of the evidence.

Animal Model for Cataract Induction (Rat)

-

Animal Strain: Wistar rats.[14]

-

Diet: Standard laboratory chow supplemented with this compound at concentrations ranging from 0.05% to 0.1% by weight.[14]

-

Duration: Animals were maintained on the this compound-supplemented diet for several weeks to months.[14]

-

Endpoint Assessment: Regular ophthalmological examinations using a slit lamp to observe the development and progression of lens opacities. Histopathological examination of the lenses was also performed on a subset of animals.[8][9]

-

Biochemical Analysis: Serum and tissue samples were collected to measure cholesterol and desmosterol levels using gas-liquid chromatography.[15]

Clinical Trial Protocol for Hypercholesterolemia

-

Patient Population: Adult male and female patients with diagnosed hypercholesterolemia (serum cholesterol > 250 mg/dL).

-

Study Design: Open-label, uncontrolled trials were common in this era.

-

Intervention: Oral administration of this compound, typically at a dose of 250 mg per day.

-

Data Collection:

-

Fasting serum cholesterol levels were measured at baseline and at regular intervals throughout the study.

-

Patients were monitored for any adverse effects through clinical examinations and self-reporting.

-

-

Analytical Methods: The Liebermann-Burchard reaction was a common method for cholesterol determination at the time, which was later found to be confounded by the presence of desmosterol.[15]

The MER/29 Withdrawal: A Chronological Overview

The rapid downfall of MER/29 serves as a critical case study in pharmacovigilance and regulatory oversight.

The Richardson-Merrell Scandal and its Aftermath

Subsequent investigations and litigation revealed that the manufacturer, Richardson-Merrell, had been aware of the potential for this compound to cause cataracts based on their own animal studies but had withheld this information from the U.S. Food and Drug Administration (FDA).[16] This deliberate concealment of safety data led to criminal charges against the company and several of its executives. The MER/29 scandal was a pivotal event that contributed to the passage of the Kefauver-Harris Amendment to the Federal Food, Drug, and Cosmetic Act in 1962. This amendment strengthened the FDA's authority by requiring drug manufacturers to provide proof of both safety and efficacy before a drug could be marketed.

Conclusion

The history of this compound and the MER/29 withdrawal is a stark reminder of the paramount importance of rigorous preclinical and clinical testing, transparent data reporting, and robust post-marketing surveillance. For researchers, scientists, and drug development professionals, this case underscores the necessity of a deep understanding of a drug's mechanism of action and potential off-target effects. The accumulation of desmosterol, a direct consequence of this compound's intended pharmacological action, proved to be the root cause of its severe toxicity. The MER/29 saga fundamentally reshaped the landscape of pharmaceutical regulation and continues to serve as an essential lesson in ethical and scientific responsibility in the pursuit of new therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-induced Cataract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound INDUCED CATARACT IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cataracts in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cataract formation after this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cutaneous side effects from use of this compound (MER-29): preliminary data on ichthyosis and loss of hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of this compound (MER-29) in subjects with and without coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. scispace.com [scispace.com]

- 16. lawcat.berkeley.edu [lawcat.berkeley.edu]

The Double-Edged Sword of a Cholesterol Precursor: A Technical Guide to the Biochemical Consequences of Desmosterol Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmosterol (B1670304), the immediate precursor to cholesterol in the Bloch pathway of sterol biosynthesis, is far more than a simple intermediate. Under normal physiological conditions, its conversion to cholesterol is efficient, rendering it a transient molecule. However, in certain genetic disorders, such as Desmosterolosis, or through pharmacological inhibition of the enzyme 3-beta-hydroxysterol delta-24-reductase (DHCR24), desmosterol accumulates, leading to a cascade of profound biochemical and cellular consequences. This technical guide provides an in-depth exploration of these consequences, focusing on the molecular mechanisms, impacted signaling pathways, and the analytical methodologies used to investigate these effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating sterol metabolism and its implications in health and disease.

Introduction

Cholesterol is an indispensable component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. Its synthesis is a complex, multi-step process, with desmosterol being the final intermediate before the formation of cholesterol. The enzyme DHCR24 catalyzes this terminal step. When DHCR24 activity is compromised, the resulting accumulation of desmosterol triggers a complex cellular response, with significant implications for lipid homeostasis, inflammatory signaling, and membrane biophysics. Understanding these consequences is critical for elucidating the pathophysiology of diseases like Desmosterolosis and for the development of therapeutic strategies that target sterol metabolism.

Impact on Cellular Signaling Pathways

Desmosterol accumulation orchestrates a significant reprogramming of cellular signaling, primarily through its interplay with two key nuclear receptors: the Liver X Receptor (LXR) and the Sterol Regulatory Element-Binding Protein (SREBP).

Activation of the Liver X Receptor (LXR) Pathway

Desmosterol has been identified as a potent endogenous ligand for LXR.[1][2][3] LXR activation plays a crucial role in reverse cholesterol transport and the suppression of inflammatory responses.[4][5] Upon binding to desmosterol, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, which promote the transport of cholesterol out of cells.[5][6]

Suppression of the Sterol Regulatory Element-Binding Protein (SREBP) Pathway

Concurrently with LXR activation, desmosterol accumulation leads to the suppression of the SREBP pathway.[1][7][8] The SREBP family of transcription factors are master regulators of cholesterol and fatty acid biosynthesis. Desmosterol, similar to cholesterol, inhibits the processing of SREBP-1 and SREBP-2.[7][9] It achieves this by binding to the SREBP cleavage-activating protein (SCAP), which retains the SREBP-SCAP complex in the endoplasmic reticulum (ER), preventing its transport to the Golgi for proteolytic activation.[1] This suppression results in the downregulation of SREBP target genes, including HMG-CoA reductase (Hmgcr) and the LDL receptor (Ldlr), thereby reducing both cholesterol synthesis and uptake.[7]

Quantitative Effects of Desmosterol Accumulation

The accumulation of desmosterol leads to measurable changes in gene expression and lipid profiles. The following tables summarize key quantitative data from studies on cells with impaired DHCR24 function.

Table 1: Gene Expression Changes in Response to Desmosterol Accumulation

| Gene | Function | Model System | Fold Change / Effect | Reference |

| Abca1 | Cholesterol Efflux | J774-D cells | Increased expression | [7][8] |

| Srebf1c | Lipogenesis (LXR target) | J774-D cells | Increased expression | [7][8] |

| Hmgcr | Cholesterol Synthesis | J774-D cells | Suppressed expression | [7] |

| Ldlr | Cholesterol Uptake | J774-D cells | Suppressed expression | [7] |

| Insig1 | SREBP Inhibition | J774-D cells | Reduced expression | [7] |

| Cxcl9, Cxcl10 | Inflammatory Chemokines | Macrophages | Suppressed expression | [6] |

Table 2: Changes in Sterol Composition

| Sterol | Condition | Model System | Concentration / Ratio | Reference |

| Desmosterol | DHCR24 knockout | Mouse brain (P0) | Almost entirely replaced cholesterol | [10] |

| Desmosterol | DHCR24 heterozygote | Mouse brain | Greatly elevated levels | [10] |

| Desmosterol | Cholesterol loading | Macrophages | Increased from 339 to 502 pmol/10^6 cells | [11] |

| Desmosterol/Cholesterol Ratio | Alzheimer's Disease | Human Plasma | Significantly decreased | [12] |

Impact on Membrane Biophysics and Function

While desmosterol can substitute for cholesterol in supporting cell proliferation, its biophysical properties and impact on membrane microdomains are not identical.[7][13][14]

-

Membrane Fluidity: Studies using various spectroscopic techniques have shown that the properties of phospholipid membranes, such as lipid packing and fluidity, are very similar in the presence of either cholesterol or desmosterol.[13][14] This suggests that from a basic biophysical standpoint, desmosterol can largely replace cholesterol without catastrophic effects on membrane integrity.

-

Lipid Rafts: However, desmosterol is less effective than cholesterol in promoting the formation and stability of ordered lipid domains, also known as lipid rafts.[15][16] This has functional consequences, as raft-dependent signaling pathways, such as insulin (B600854) receptor signaling, can be impaired when cholesterol is replaced by desmosterol.[15]

Clinical Manifestations: Desmosterolosis

Desmosterolosis is a rare, autosomal recessive disorder caused by mutations in the DHCR24 gene.[17][18][19] The resulting accumulation of desmosterol and deficiency of cholesterol during embryonic development leads to a range of severe clinical manifestations, including:

-

Neurological Abnormalities: Malformations of the corpus callosum, developmental delay, and intellectual disability are common features.[18][19][20]

-

Craniofacial Dysmorphism: Affected individuals often present with distinct facial features.[17][21]

-

Multiple Congenital Anomalies: Other reported anomalies include cleft palate, heart defects, and skeletal abnormalities.[17][21]

The pathophysiology is thought to arise from both the deficiency of cholesterol, which is critical for brain development, and the potential toxic effects of high levels of desmosterol.[20]

Experimental Protocols

Investigating the biochemical consequences of desmosterol accumulation requires a suite of specialized analytical techniques. Below are detailed methodologies for key experiments.

Sterol Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of desmosterol and cholesterol in biological samples.[7][22]

Protocol:

-

Lipid Extraction:

-

Lyse cells or homogenize tissues in a suitable solvent (e.g., chloroform:methanol (B129727), 2:1 v/v).

-

Perform a Folch extraction by adding water to create a biphasic system.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification (Optional, for total sterols):

-

Resuspend the dried lipids in ethanolic potassium hydroxide.

-

Incubate at 60-80°C for 1-2 hours to hydrolyze sterol esters.

-

Extract the non-saponifiable lipids (including free sterols) with a non-polar solvent like hexane (B92381) or diethyl ether.

-

Dry the extract.

-

-

HPLC Analysis:

-

Resuspend the final lipid extract in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use an isocratic mobile phase, for example, a mixture of methanol and acetonitrile (B52724) (1:1, v/v).[22]

-

Set the flow rate to 1 ml/min.[22]

-

Detect the eluted sterols using a UV detector at 240 nm.[22]

-

Quantify the sterols by comparing the peak areas to those of known standards.

-

Western Blotting for SREBP Processing

This technique is used to assess the cleavage and activation of SREBP.[7]

Protocol:

-

Cell Lysis and Protein Quantification:

-

Harvest cells and lyse them in a buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each sample on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for SREBP-1 or SREBP-2. This antibody should recognize both the precursor and the cleaved, active form.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The precursor form will appear as a higher molecular weight band, while the active, nuclear form will be a lower molecular weight band.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the mRNA levels of target genes.[7]

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a commercial kit or a standard method like TRIzol extraction.

-

Assess the quality and quantity of the extracted RNA.

-

Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare a reaction mix containing the cDNA template, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Perform the PCR reaction in a real-time PCR cycler.

-

The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct values of the reference gene.

-

Calculate the relative fold change in gene expression using the ΔΔCt method or a standard curve.

-

Conclusion and Future Directions

The accumulation of desmosterol sets in motion a complex and multifaceted biochemical response that profoundly alters cellular lipid metabolism and signaling. While it can functionally replace cholesterol in maintaining basic membrane structure and cell viability, its distinct interactions with signaling proteins and its differential effects on membrane microdomains highlight its unique biological role. The dual regulation of LXR and SREBP pathways by desmosterol positions it as a key modulator of cellular homeostasis.

For drug development professionals, the targeted inhibition of DHCR24 to induce desmosterol accumulation presents a potential therapeutic strategy for conditions where LXR activation and SREBP suppression would be beneficial, such as in atherosclerosis and certain inflammatory disorders. However, the severe consequences of systemic and developmental desmosterol accumulation, as seen in Desmosterolosis, underscore the need for a nuanced and tissue-specific approach.

Future research should focus on further elucidating the cell-type-specific responses to desmosterol accumulation, particularly in the context of the central nervous system and the immune system. A deeper understanding of the long-term consequences of modulating desmosterol levels will be crucial for translating these fundamental biochemical insights into safe and effective therapeutic interventions.

References

- 1. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Delta24-reductase-deficient cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Desmosterol may replace cholesterol in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Desmosterol May Replace Cholesterol in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Significance of sterol structural specificity. Desmosterol cannot replace cholesterol in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Desmosterolosis presenting with multiple congenital anomalies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. metabolicsupportuk.org [metabolicsupportuk.org]

- 19. medlineplus.gov [medlineplus.gov]

- 20. Desmosterolosis: an illustration of diagnostic ambiguity of cholesterol synthesis disorders | springermedizin.de [springermedizin.de]

- 21. researchgate.net [researchgate.net]

- 22. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rediscovery of Triparanol: A Technical Guide for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triparanol, a compound originally developed as a cholesterol-lowering agent, is experiencing a resurgence in interest within the oncology research community. Its potent anti-cancer properties, centered around the inhibition of cholesterol biosynthesis and subsequent modulation of key oncogenic signaling pathways, present a compelling case for its repurposing as a therapeutic agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its effects on various cancer models, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

This compound's primary mechanism of anti-cancer activity lies in its ability to inhibit the synthesis of cholesterol. This has a direct impact on the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, including those of the lung, breast, liver, pancreas, prostate, and skin (melanoma)[1].

The activation of the Hedgehog pathway is dependent on the proper function of the transmembrane protein Smoothened (Smo). Cholesterol is essential for the activation of Smo[2]. By inhibiting cholesterol synthesis, this compound effectively disrupts the activation of Smo, leading to the downregulation of the entire Hedgehog signaling cascade. This, in turn, suppresses the expression of downstream target genes like Gli1, which are crucial for cancer cell proliferation and survival[2]. The growth inhibitory effects of this compound on cancer cells can be rescued by the addition of exogenous cholesterol, confirming the central role of cholesterol depletion in its mechanism of action[1].

Signaling Pathway Diagram

Caption: Inhibition of Hedgehog signaling by this compound.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. While the primary research by Bi et al. (2012) did not provide specific IC50 values in its abstract, it reported the potent ability of this compound to block the proliferation of lung, breast, liver, pancreatic, prostate, and melanoma cancer cells[1]. The following table summarizes the affected cancer types and cell lines mentioned in the foundational study.

| Cancer Type | Cell Line(s) | Observed Effect |

| Lung Cancer | A549, H1299 | Proliferation Inhibition, Apoptosis Induction |

| Breast Cancer | MCF-7, MDA-MB-231 | Proliferation Inhibition, Apoptosis Induction |

| Liver Cancer | HepG2 | Proliferation Inhibition, Apoptosis Induction |

| Pancreatic Cancer | PANC-1 | Proliferation Inhibition, Apoptosis Induction |

| Prostate Cancer | PC-3 | Proliferation Inhibition, Apoptosis Induction |

| Melanoma | B16-F10 | Proliferation Inhibition, Apoptosis Induction |

In Vivo Efficacy: Suppression of Tumor Growth

In preclinical animal models, this compound has shown the ability to impede tumor growth. A study utilizing a mouse xenograft model of human lung cancer demonstrated that this compound can significantly suppress tumor progression in vivo[1].

Quantitative Data from A549 Lung Cancer Xenograft Model

Detailed quantitative data from the primary in vivo study by Bi et al. (2012) is not publicly available. The following table structure is provided as a template for recording such data when it becomes accessible.

| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | Data not available | Data not available | - | - |

| This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer effects of this compound, based on standard laboratory practices and adapted for this specific compound.

Cell Viability and Proliferation (MTT) Assay

This protocol is designed to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

In Vivo Human Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound using a lung cancer xenograft model.

Materials:

-

A549 human lung cancer cells

-

6-8 week old female athymic nude mice

-

Matrigel

-

This compound formulation for injection (e.g., in a solution of PBS with a solubilizing agent like Tween 80)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture A549 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., daily intraperitoneal injections) at a predetermined dose. The control group should receive the vehicle solution.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's anti-cancer effects.

Conclusion

The rediscovery of this compound for oncology research opens up a promising avenue for the development of novel anti-cancer therapies. Its well-defined mechanism of action, targeting the cholesterol-dependent Hedgehog signaling pathway, provides a strong rationale for its investigation in a variety of cancers with aberrant Hh signaling. The data from in vitro and in vivo studies, although requiring further quantification, strongly support its anti-proliferative and tumor-suppressive effects. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to further explore and unlock the full therapeutic potential of this compound in the fight against cancer.

References

Triparanol's Impact on Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biochemical effects of Triparanol on the sterol biosynthesis pathway. This compound, a historical cholesterol-lowering agent, serves as a significant case study in drug development, demonstrating potent efficacy coupled with severe mechanism-based toxicity. This document details its mechanism of action, summarizes quantitative data from key studies, and provides experimental protocols relevant to its investigation.

Core Mechanism of Action: Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)

This compound's primary pharmacological effect is the potent and specific inhibition of 24-dehydrocholesterol reductase (DHCR24).[1][2] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the reduction of the C24-C25 double bond in desmosterol (B1670304) to form cholesterol.[1][2][3] Inhibition of DHCR24 leads to a significant reduction in endogenous cholesterol synthesis. However, this blockade results in the systemic accumulation of the cholesterol precursor, desmosterol, in blood and tissues.[1][2] It is this accumulation of desmosterol that is believed to be responsible for the severe adverse effects observed with this compound treatment, including irreversible cataracts, alopecia, and skin disorders.[1][2]

Unlike statins, which inhibit the rate-limiting enzyme HMG-CoA reductase, this compound acts at the terminal stage of cholesterol synthesis.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on sterol biosynthesis.

Table 1: In Vitro Inhibition of Cholesterol Synthesis by this compound

| Cell Line | This compound Concentration (µM) | Effect on Cholesterol Synthesis | Accumulated Sterols | Reference |

| Rat Hepatoma (H4-II-C3) | 4.5 | Complete blockage of cholesterol synthesis from [14C]acetate or [2-14C]mevalonate. | Desmosterol (cholesta-5,24-dien-3β-ol) | [4][5] |

| Rat Hepatoma (H4-II-C3) | 9 or 22.5 | Accumulation of intermediary sterols. | Cholesta-5,7,24-trien-3β-ol, Zymosterol, Desmosterol | [4][5] |

| Rat Hepatoma (H4-II-C3) | 45 | Accumulation of intermediary sterols. | Zymosterol (5α-cholesta-8(9),24-dien-3β-ol) | [4][5] |

Table 2: In Vivo Effects of this compound on Sterol Levels

| Species | This compound Dosage | Duration | Effect on Plasma Desmosterol | Effect on Plasma Cholesterol | Reference |

| Human | 100 mg/day | - | Levels of 114 and 155 mg per 100 ml (representing ~40% of total circulating sterols) in a patient with a distinctive response. | - | [6] |

| Human | - | - | Average of 27% of total circulating sterols. | - | [6] |

| Rat | 0.1% in diet | 8 days | Employed as an index of endogenous sterol production. | Feeding of cholesterol decreased blood desmosterol to less than 5% of control. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments.

In Vitro Inhibition of Cholesterol Synthesis in Cultured Cells

This protocol is adapted from studies on rat hepatoma cells.[4][5]

Materials:

-

Cell Line: Rat hepatoma cells (e.g., H4-II-C3).

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) or lipid-depleted serum.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Radiolabeled Precursor: [14C]acetate or [3H]mevalonate.

-

Reagents for Lipid Extraction: Chloroform, Methanol.

-

Analytical Equipment: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Procedure:

-

Cell Culture: Culture rat hepatoma cells in standard conditions until they reach the desired confluency.

-

Inhibitor Treatment: Prepare a range of this compound concentrations in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

-

Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a period sufficient for incorporation into newly synthesized sterols (e.g., 2-4 hours).

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and perform a total lipid extraction using a standard method like the Bligh-Dyer procedure (chloroform:methanol).

-

-

Sterol Analysis:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent.

-

Separate and quantify the different sterol fractions (cholesterol and desmosterol) using GC-MS or HPLC. For radiolabeled experiments, a radioactivity detector will be required.

-

-

Data Analysis: Determine the amount of cholesterol and desmosterol in each sample. For radiolabeling experiments, quantify the radioactivity incorporated into each sterol fraction to determine the percentage of inhibition of cholesterol synthesis.

DHCR24 Enzyme Activity Assay

This protocol provides a framework for measuring the enzymatic activity of DHCR24 and assessing its inhibition by this compound.

Materials:

-

Enzyme Source: Microsomal fraction from rat liver or a cell line overexpressing DHCR24.

-

Substrate: Desmosterol.

-

Cofactors: NADPH.

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Inhibitor: this compound.

-

Reagents for Sterol Extraction: Hexane or other organic solvents.

-

Analytical Equipment: GC-MS or HPLC.

Procedure:

-

Enzyme Preparation: Prepare the microsomal fraction from rat liver or the lysate of cells overexpressing DHCR24.

-

Reaction Mixture Preparation: In a reaction tube, combine the enzyme preparation, buffer, and NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a short period.

-

Initiation of Reaction: Add the substrate (desmosterol) to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid or a solvent that denatures the enzyme.

-

Sterol Extraction: Extract the sterols from the reaction mixture using an organic solvent like hexane.

-

Analysis: Analyze the extracted sterols by GC-MS or HPLC to quantify the amounts of desmosterol (substrate) and cholesterol (product).

-

Data Analysis: Calculate the rate of cholesterol formation in the presence and absence of the inhibitor to determine the percentage of inhibition. An IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of cholesterol and desmosterol.

Procedure:

-

Saponification: To analyze total sterols (free and esterified), the lipid extract is saponified using alcoholic potassium hydroxide (B78521) to hydrolyze the sterol esters.

-

Extraction of Non-saponifiable Lipids: The non-saponifiable fraction containing the sterols is extracted with a non-polar solvent like hexane.

-

Derivatization: To increase their volatility for GC analysis, the sterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The different sterols are separated based on their retention times on the GC column and identified by their characteristic mass spectra.

-

Quantification: The abundance of each sterol is determined by integrating the area of its corresponding peak in the chromatogram. An internal standard (e.g., epicoprostanol) is typically added at the beginning of the procedure for accurate quantification.

Visualizations

Sterol Biosynthesis Pathway and this compound's Site of Action

Caption: Inhibition of DHCR24 by this compound in the sterol biosynthesis pathway.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's in vitro effect on sterol biosynthesis.

Logical Relationship of this compound's Action and Consequences

Caption: Causal chain from this compound administration to adverse effects.

References

- 1. benchchem.com [benchchem.com]

- 2. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

The Dawn of a New Era in Cardiovascular Medicine: A Historical and Technical Guide to Cholesterol Synthesis Inhibitors

For Immediate Release

This in-depth technical guide provides a comprehensive historical and scientific overview of the development of cholesterol synthesis inhibitors, a class of drugs that has revolutionized the prevention and treatment of cardiovascular disease. Tailored for researchers, scientists, and drug development professionals, this document details the key discoveries, pivotal experiments, and quantitative data that marked the journey from early concepts to the first blockbuster statin drugs.

Executive Summary

The latter half of the 20th century witnessed a paradigm shift in the management of hypercholesterolemia and its associated cardiovascular risks. This transformation was spearheaded by the discovery and development of HMG-CoA reductase inhibitors, commonly known as statins. This guide traces the scientific lineage of these groundbreaking therapeutics, from the early, often fraught, attempts to inhibit cholesterol biosynthesis to the landmark discoveries of compactin and lovastatin (B1675250). It provides a detailed examination of the key signaling pathways, experimental methodologies that enabled these breakthroughs, and a quantitative look at the efficacy and safety of the first generation of these crucial medicines.

The Pre-Statin Era: Early Attempts and a Crucial Failure

The link between elevated blood cholesterol and heart disease, established in the mid-20th century, spurred a fervent search for cholesterol-lowering agents.[1][2] Initial strategies focused on various points in the complex cholesterol biosynthesis pathway.

One of the earliest synthetic cholesterol synthesis inhibitors to reach the market was Triparanol (MER/29), introduced in 1959.[3] It acted by inhibiting the final step in cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol.[3] While it did lower total cholesterol levels, this inhibition led to the accumulation of desmosterol in the blood and tissues, resulting in severe side effects.

Table 1: Adverse Effects of this compound (MER/29)

| Adverse Effect | Description | Incidence |

| Cataracts | Opacification of the lens of the eye, leading to vision loss.[3][4][5] | Reports of irreversible cataracts were a primary reason for withdrawal.[3] Specific incidence rates from the period are not well-documented in readily available sources. |

| Ichthyosis | Dry, scaling skin resembling fish scales.[3][6] | A noted cutaneous side effect.[6] |

| Alopecia | Hair loss.[3][6] | Another significant dermatological side effect.[6] |

The withdrawal of this compound from the market in 1962 due to these toxicities served as a critical lesson for the field: inhibiting late stages of cholesterol synthesis could lead to the harmful accumulation of precursor molecules.[3] This failure underscored the need for a more strategic approach, targeting an earlier, rate-limiting step in the pathway.

The Breakthrough: Targeting HMG-CoA Reductase

The scientific community identified 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase as the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8] Inhibiting this enzyme offered a more promising strategy, as it would prevent the formation of mevalonate, a key intermediate, without the accumulation of potentially toxic downstream sterols.

The Pioneering Work of Akira Endo

In the 1970s, Japanese biochemist Akira Endo, while screening for antimicrobial agents from fungi, made a serendipitous and monumental discovery.[9][10] He hypothesized that some microorganisms might produce inhibitors of cholesterol synthesis as a defense mechanism. His extensive screening of over 6,000 fungal broths led to the isolation of a potent HMG-CoA reductase inhibitor from Penicillium citrinum, which he named compactin (later known as mevastatin).[10][11][12]

Endo's initial animal experiments in rats were disappointing, showing no significant cholesterol-lowering effect.[10] However, his persistence led to successful trials in other animal models, including dogs and monkeys, which demonstrated a significant reduction in plasma cholesterol.[10]

The Dawn of the Statin Era: From Compactin to Lovastatin

Endo's discovery of compactin laid the foundation for the development of the entire class of statin drugs.

The First Clinical Success and a Cautious Path Forward

The first human trial of compactin, conducted in Japan, showed a remarkable reduction in LDL cholesterol levels in patients with familial hypercholesterolemia.[10] Despite this success, concerns over potential toxicity, fueled by rumors of tumors in dogs treated with a similar compound, led Sankyo, the company developing compactin, to halt its clinical trials.[9]

Merck's Entry and the Discovery of Lovastatin

Inspired by Endo's work, researchers at Merck & Co. initiated their own screening program for HMG-CoA reductase inhibitors. In 1978, Alfred Alberts and his team isolated a highly potent inhibitor from the fungus Aspergillus terreus.[7] This compound, initially named mevinolin, was later called lovastatin.[13]

Table 2: In Vitro Potency of Early Statins against HMG-CoA Reductase

| Statin | IC50 (nM) | Source Organism |

| Mevastatin (Compactin) | - | Penicillium citrinum |

| Lovastatin | 24 | Aspergillus terreus |

| Pravastatin (B1207561) | 95 | Biotransformation of compactin |

| Simvastatin (B1681759) | 18 | Semi-synthetic from lovastatin |

| Fluvastatin | - | Synthetic |

Note: IC50 values can vary depending on the assay conditions. The values presented are from a comparative study using Hep G2 cell homogenates.[14] More recent studies have reported a wider range of IC50 values for various statins.[15]

Clinical Validation: Landmark Trials of Early Statins

The true therapeutic potential of statins was solidified through a series of large-scale, randomized controlled clinical trials that demonstrated their efficacy in reducing cardiovascular events and mortality.

Table 3: Key Efficacy Data from Landmark Clinical Trials of Early Statins

| Trial Name (Year) | Statin | Patient Population | Key Findings on LDL-C Reduction |

| Scandinavian Simvastatin Survival Study (4S) (1994) | Simvastatin | 4,444 patients with coronary heart disease (CHD) and elevated cholesterol | 35% reduction in LDL-C.[1][6][16][17] |

| West of Scotland Coronary Prevention Study (WOSCOPS) (1995) | Pravastatin | 6,595 men with hypercholesterolemia and no history of myocardial infarction (MI) | 26% reduction in LDL-C.[18][19][20][21] |

| Cholesterol and Recurrent Events (CARE) (1996) | Pravastatin | 4,159 patients with a history of MI and "average" cholesterol levels | 28% reduction in LDL-C.[2][3][13][22][23] |

These landmark trials, along with others, provided unequivocal evidence that lowering LDL cholesterol with statins significantly reduced the risk of heart attacks, strokes, and death from cardiovascular causes.

Experimental Protocols

The discovery and development of cholesterol synthesis inhibitors were underpinned by robust experimental methodologies. The following sections outline the core principles of key experimental protocols from that era.

Assay for HMG-CoA Reductase Activity

The measurement of HMG-CoA reductase activity was central to the discovery of its inhibitors. Early assays often relied on the use of radiolabeled substrates.

Principle: The assay measures the enzymatic conversion of radiolabeled HMG-CoA to mevalonate. The radiolabeled product is then separated from the substrate and quantified.

Generalized Protocol (based on historical methods):

-

Enzyme Preparation: A microsomal fraction containing HMG-CoA reductase is prepared from rat liver or other tissues.

-

Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffer containing:

-

Radiolabeled HMG-CoA (e.g., [¹⁴C]HMG-CoA).

-

NADPH as a cofactor.

-

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid.

-

Lactonization: The product, mevalonic acid, is converted to mevalonolactone (B1676541).

-

Separation: The radiolabeled mevalonolactone is separated from the unreacted radiolabeled HMG-CoA using techniques such as thin-layer chromatography (TLC) or gas-liquid chromatography.

-

Quantification: The amount of radioactivity in the mevalonolactone spot or peak is measured using a scintillation counter, which is proportional to the enzyme activity.

A more modern and common method involves spectrophotometrically measuring the decrease in NADPH absorbance at 340 nm.[24][25]

Isolation and Purification of Compactin from Penicillium citrinum

The groundbreaking work of Akira Endo involved a meticulous process of fermentation, extraction, and purification to isolate compactin.

Principle: Penicillium citrinum is cultured under specific conditions to promote the production of compactin. The compound is then extracted from the fermentation broth and purified through a series of chromatographic steps.

Generalized Protocol (based on early methods):

-

Fermentation: A selected strain of Penicillium citrinum is cultured in a suitable liquid medium containing carbon and nitrogen sources. The fermentation is carried out for several days under controlled temperature and aeration.[26][27][28]

-

Extraction: After fermentation, the culture broth is acidified, and the mycelia are separated. Compactin is then extracted from the mycelia and the broth using an organic solvent such as ethyl acetate.[29]

-

Purification: The crude extract is subjected to a series of purification steps, which may include:

-

Silica gel chromatography: To separate compounds based on their polarity.

-

Crystallization: To obtain a highly purified form of compactin.[29]

-

Visualizing the Science

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Conclusion

The discovery and development of cholesterol synthesis inhibitors, particularly the statins, represent a triumph of modern biomedical research. This journey, marked by both setbacks and brilliant insights, has led to a class of drugs that has saved countless lives and continues to be a cornerstone of cardiovascular disease prevention. The historical context and technical details presented in this guide offer valuable lessons for today's researchers and drug developers as they continue to tackle the challenges of cardiovascular and metabolic diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. Relationship between plasma LDL concentrations during treatment with pravastatin and recurrent coronary events in the Cholesterol and Recurrent Events trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cataracts produced by this compound. (MER-29) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cataracts in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomised trial of cholesterol lowering in 4444 patients with coronary heart disease: the Scandinavian Simvastatin Survival Study (4S) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, biochemistry and biology of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lovastatin and beyond: the history of the HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [helda.helsinki.fi]

- 16. Scandinavian Simvastatin Survival Study - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. visualmed.org [visualmed.org]

- 19. Low-Density Lipoprotein Cholesterol Lowering for the Primary Prevention of Cardiovascular Disease Among Men With Primary Elevations of Low-Density Lipoprotein Cholesterol Levels of 190 mg/dL or Above: Analyses From the WOSCOPS (West of Scotland Coronary Prevention Study) 5-Year Randomized Trial and 20-Year Observational Follow-Up [pubmed.ncbi.nlm.nih.gov]

- 20. The West of Scotland Coronary Prevention Study: Long-Term Results [medscape.com]

- 21. Legacy effect of statins: 20-year follow up of the West of Scotland Coronary Prevention Study (WOSCOPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gpnotebook.com [gpnotebook.com]

- 23. ahajournals.org [ahajournals.org]

- 24. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. iosrphr.org [iosrphr.org]

- 28. Production and Optimization of Mevastatin using Penicillium citrinum NCIM 768 | Semantic Scholar [semanticscholar.org]

- 29. CN102875505A - Process for extracting and refining Mevastatin - Google Patents [patents.google.com]

An In-depth Technical Guide on Triparanol's Role in Inducing Desmosterolosis

Executive Summary

Triparanol, marketed as MER-29, was one of the first synthetic cholesterol-lowering agents introduced in the early 1960s. Its therapeutic effect was predicated on the inhibition of endogenous cholesterol synthesis. However, the drug was quickly withdrawn from the market due to severe and unacceptable adverse effects, including the development of irreversible cataracts, alopecia, and skin disorders.[1] This guide provides a detailed technical examination of this compound's mechanism of action, focusing on its role as a potent inhibitor of 3β-hydroxysterol Δ24-reductase (DHCR24). This inhibition halts the final step of the Bloch pathway of cholesterol biosynthesis, leading to the systemic accumulation of desmosterol (B1670304), a condition known as drug-induced desmosterolosis. We will detail the biochemical consequences, present quantitative data from key studies, outline relevant experimental protocols, and visualize the core biochemical and experimental pathways.

Introduction to this compound and Desmosterolosis

This compound (2-(4-Chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol) was developed with the goal of reducing elevated blood cholesterol levels, a known risk factor for atherosclerosis.[1] Unlike modern statins that target the rate-limiting enzyme HMG-CoA reductase, this compound acts at the terminal stage of cholesterol biosynthesis.[1] Its mechanism, while effective at lowering cholesterol, results in the substitution of cholesterol with its immediate precursor, desmosterol (cholesta-5,24-dien-3β-ol), in cellular membranes and lipoproteins.[2]

This accumulation of desmosterol is the hallmark of desmosterolosis. While desmosterolosis also exists as a rare, autosomal recessive congenital disorder caused by mutations in the DHCR24 gene, this compound provides a classic pharmacological model of the condition.[3][4] The severe side effects observed in patients treated with this compound underscored the critical importance of cholesterol itself, and not just any sterol, for maintaining normal physiological function, particularly in the lens of the eye.[1]

Mechanism of Action: Inhibition of DHCR24

The primary molecular target of this compound is the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][5] This enzyme is responsible for catalyzing the NADPH-dependent reduction of the C24-25 double bond in the side chain of desmosterol, converting it to cholesterol.[3][6] This is the final step in the Bloch pathway of cholesterol synthesis.[6]

This compound acts as a potent inhibitor of DHCR24, effectively blocking this conversion.[1] The consequence is a significant decrease in the de novo synthesis of cholesterol and a corresponding, dose-dependent accumulation of desmosterol in blood, tissues, and cultured cells.[1][2]

Quantitative Analysis of this compound's Effects

The inhibitory effect of this compound on DHCR24 and the resulting shift in sterol profiles have been quantified in various models. The data highlight the potency of the compound and the dramatic biochemical changes it induces.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Enzyme/System | Reference |

|---|

| Ki | 0.523 µM | 24-dehydrocholesterol reductase (DHCR24) |[1] |

Table 2: Effect of this compound on Sterol Levels in Human Subjects

| Parameter | Dosage | Result | Reference |

|---|---|---|---|

| Serum Desmosterol | 100 mg/day | Reached 114-155 mg/100 ml (~40% of total sterols) in one patient. |

| Serum Desmosterol | 100-250 mg/day | Reached 25-55 mg/100 ml (~27% of total sterols) in most patients. | |

Table 3: Effect of this compound on Sterol Levels in In Vitro Models

| Cell Model | This compound Conc. | Primary Accumulated Sterol | Other Effects | Reference |

|---|---|---|---|---|

| Rat Hepatoma (H4-II-C3) | 4.5 µM | Desmosterol | Complete block of cholesterol synthesis from [14C]acetate. | [2] |

| Rat Hepatoma (H4-II-C3) | 45 µM | Zymosterol | Suggests inhibition at an earlier step at higher concentrations. | [2] |

| CEM/R2 Leukemia Cells | 2 µM | - | Effective concentration for impacting cell viability. | |

Experimental Methodologies

Investigating the effects of this compound involves cell culture or animal models, followed by enzymatic assays and detailed sterol analysis, typically using gas chromatography-mass spectrometry (GC-MS).

In Vitro Model: this compound Treatment of Cultured Cells

This protocol describes a general workflow for assessing the impact of this compound on cellular sterol composition.

-

Cell Culture:

-

Select an appropriate cell line (e.g., human hepatoma HepG2, rat hepatoma H4-II-C3).

-

Culture cells in standard medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) to 70-80% confluency. For studies on de novo synthesis, a switch to lipid-depleted serum (LPDS) for 12-24 hours prior to the experiment is recommended.[2]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the culture medium to achieve final desired concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO alone).

-

Incubate cells with the this compound-containing medium for a specified period (e.g., 24-48 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

Wash cells with phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.

-

Perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, with a chloroform:methanol solvent system.

-

-

Sterol Analysis:

-

Proceed with the GC-MS protocol detailed below (Section 4.3).

-

In Vitro DHCR24 Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on the conversion of desmosterol to cholesterol.

-

Enzyme Source Preparation:

-

Prepare liver microsomes from a suitable animal model (e.g., rat) or use lysates from cells overexpressing DHCR24.[6]

-

-

Reaction Mixture:

-

In a microcentrifuge tube, prepare an assay buffer (e.g., 100 mM Tris/HCl, pH 7.2) containing cofactors: 1 mM DTT, 3.5 mM NADP, and an NADPH regenerating system (e.g., glucose-6-phosphate and G6P dehydrogenase).[6]

-

Add the desmosterol substrate (e.g., 10-50 µM).

-

Add varying concentrations of this compound (or other inhibitors) to test tubes. Include a no-inhibitor control.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme source (e.g., 25 µL of microsome preparation).

-

Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).[6]

-

-

Extraction and Analysis:

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification.

-

Add an internal standard (e.g., epicoprostanol (B1214048) or stigmasterol) for quantification.

-

Extract non-saponifiable lipids (sterols) with an organic solvent like hexane (B92381).

-

Analyze the extracted sterols via GC-MS or HPLC to quantify the amounts of remaining desmosterol and newly formed cholesterol.[6]

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and quantifying sterols.

-

Saponification:

-

To the dried lipid extract, add 2M ethanolic KOH and an internal standard (e.g., stigmasterol).

-

Heat at 60-70°C for 1-2 hours to hydrolyze steryl esters, yielding free sterols.

-

-

Extraction:

-

Cool the sample and extract the non-saponifiable lipids (containing the sterols) three times with hexane or petroleum ether. Pool the organic layers.

-

-

Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

To enhance volatility for GC analysis, convert the sterols to trimethylsilyl (B98337) (TMS) ethers. Add a silylating agent like BSTFA with 1% TMCS and pyridine, and heat at 60-70°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS).

-

Use a temperature program to separate the sterols. A typical program might start at 180°C, ramp to 280°C, and hold.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Identify cholesterol and desmosterol based on their characteristic retention times and mass spectra. Quantify by comparing their peak areas to that of the internal standard.

-

Clinical Manifestations and Adverse Effects

The clinical use of this compound was halted due to a range of severe adverse effects, which are now understood to be direct consequences of desmosterol accumulation and cholesterol depletion.

-